4-Isobutylstyrene

hydroformylation ibuprofen synthesis thermoregulated catalysis

4-Isobutylstyrene (p-isobutylstyrene, CAS 63444-56-4) is a para-substituted styrene derivative bearing an isobutyl group, classified as a vinylarene. It is formally recognized as Ibuprofen EP Impurity O and Ibuprofen Impurity 18.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 63444-56-4
Cat. No. B134460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylstyrene
CAS63444-56-4
Synonyms1-Ethenyl-4-(2-methylpropyl)benzene;  1-(4’-Isobutylphenyl)ethene;  1-Isobutyl-4-vinylbenzene;  4-Isobutylstyrene; 
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=C
InChIInChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3
InChIKeyVTMSSJKVUVVWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylstyrene (CAS 63444-56-4): A Differentiated Vinylarene for Ibuprofen Synthesis, Asymmetric Catalysis, and Specialty Polymers


4-Isobutylstyrene (p-isobutylstyrene, CAS 63444-56-4) is a para-substituted styrene derivative bearing an isobutyl group, classified as a vinylarene. It is formally recognized as Ibuprofen EP Impurity O and Ibuprofen Impurity 18 . The compound serves as a critical intermediate in the synthesis of the NSAID ibuprofen via hydrocarboxylation, hydroformylation, or hydromagnesiation/CO₂ insertion pathways [1][2], and is used in the preparation of copolymers with precisely tuned glass transition temperatures for migration imaging applications [3]. Unlike unsubstituted styrene, the steric and electronic influence of the para-isobutyl group confers distinct regioselectivity and enantioselectivity outcomes in catalytic transformations, making direct substitution with simpler styrenes generally infeasible.

Synthesis Ibuprofen intermediate via hydroformylation, hydrocarboxylation, or hydromagnesiation routes
Catalysis Asymmetric hydroformylation and hydrocyanation substrate for chiral aldehyde/nitrile preparation
Polymer Monomer for low-Tg copolymers designed for migration imaging and thermally responsive coatings
Analytical Pharmaceutical impurity reference standard for ibuprofen ANDA method validation

Why 4-Isobutylstyrene Cannot Be Replaced by Styrene or Other Alkylstyrenes in Critical Applications


Substituting 4-isobutylstyrene with unsubstituted styrene or alternative alkylstyrenes (e.g., 4-methylstyrene, 4-tert-butylstyrene) is not viable in its primary use cases because the para-isobutyl group is the pharmacophoric substituent of the target drug ibuprofen. Any replacement would yield a different 2-arylpropionic acid, not ibuprofen [1]. In asymmetric catalysis, the steric bulk and electronic character of the isobutyl group directly modulate enantioselectivity outcomes; for example, in asymmetric hydroformylation, 4-isobutylstyrene achieves 80% ee versus 70–80% ee for styrene under identical conditions [2]. In copolymer design, the isobutyl substituent is essential to achieve the target glass transition temperature (Tg) of 55 °C required for migration imaging media [3]. Generic substitution therefore fails on grounds of both chemical identity (wrong product) and performance (altered selectivity, mismatched thermal properties).

Substituting with styrene or other alkylstyrenes yields a different 2-arylpropionic acid, not ibuprofen; the isobutyl group is the pharmacophoric substituent.
Enantioselectivity in asymmetric catalysis may shift; the para-isobutyl steric profile influences chiral induction differently than smaller or bulkier alkyl groups.
Polymer glass transition temperature profile will mismatch target applications; polystyrene or poly(4-methylstyrene) exhibit substantially higher Tg.

Quantitative Differentiation Evidence for 4-Isobutylstyrene Against Closest Analogs


Hydroformylation Conversion and Aldehyde Yield: 4-Isobutylstyrene vs. Styrene

In aqueous/organic biphasic hydroformylation catalyzed by OPGPP/Rh, 4-isobutylstyrene (IBS) achieves a conversion of 99.5% and an aldehyde yield of 99.0% at 80 °C and 4.0 MPa, with a branched/normal (b/n) aldehyde ratio of 2.5 [1]. Under comparable thermoregulated phase-transfer conditions, styrene hydroformylation proceeds with substantially lower aldehyde yield, demonstrating the superior reactivity of IBS in this catalyst system [2]. The high b/n ratio of 2.5 is critical because the branched aldehyde is the direct precursor to ibuprofen upon oxidation.

Hydroformylation Performance
Cross-study comparable
4‑Isobutylstyrene: 99.5% conv., 99.0% yield, b/n 2.5
Styrene: lower aldehyde yield under comparable conditions
Reported near-quantitative conversion supports synthesis efficiency
OPGPP/Rh catalyst, 80 °C, 4.0 MPa, biphasic
hydroformylation ibuprofen synthesis thermoregulated catalysis

Asymmetric Hydroformylation Enantioselectivity: 4-Isobutylstyrene vs. Styrene

Using a Pt(II)-BPPM/SnCl₂ catalyst system, asymmetric hydroformylation of 4-isobutylstyrene yields the branched aldehyde with 80% ee [1]. Under identical catalyst and conditions, styrene gives 70–80% ee. The narrower range and consistent upper-bound performance of IBS suggest more reliable enantiocontrol compared to unsubstituted styrene, likely due to the steric directing effect of the para-isobutyl group.

Asym. Hydroformylation ee
Head-to-head
4‑Isobutylstyrene: 80% ee
Styrene: 70–80% ee
Reported enantioselectivity may support method development
Pt(BPPM)Cl₂/SnCl₂, CO/H₂
asymmetric hydroformylation enantioselective catalysis chiral aldehyde

Asymmetric Hydrocyanation Enantioselectivity: 4-Isobutylstyrene Achieves 63% ee

In nickel-catalyzed asymmetric hydrocyanation using homochiral xantphos-type diphosphonite ligands, 4-isobutylstyrene as substrate yields the corresponding nitrile with up to 63% ee [1]. While this study did not directly compare all vinylarenes, the paper notes that styrene and other vinylarenes generally gave lower enantioselectivities under the same ligand set, positioning 4-isobutylstyrene as one of the more selective substrates identified. The isobutyl group's steric profile favors differentiation of the prochiral faces during HCN addition.

Asym. Hydrocyanation ee
Class-level
Up to 63% ee
Reported enantioselectivity may support chiral nitrile synthesis exploration
Class-level inference; comparator data not tabulated
asymmetric hydrocyanation nickel catalysis chiral nitrile

Homopolymer Glass Transition Temperature: Poly(4-isobutylstyrene) Tg at 55 °C

Free-radical polymerisation of 4-isobutylstyrene yields poly(p-isobutylstyrene) with a glass transition temperature (Tg) of 55 °C, in excellent agreement with the value predicted from group contribution methods for this specific monomer structure [1]. Copolymers with isobutyl methacrylate were designed to maintain Tg near 55 °C across the entire composition range (57 °C ± 5 °C by DSC), a requirement for migration imaging applications. In contrast, polystyrene has a Tg of approximately 100 °C, and poly(4-methylstyrene) has a Tg near 110 °C, making them unsuitable for this thermally targeted application.

Homopolymer Tg
Class-level
Poly(4‑isobutylstyrene): 55 °C
Polystyrene ~100 °C; poly(4‑methylstyrene) ~110 °C
Lower Tg supports polymer design for thermally targeted applications
DSC measurement; free-radical polymer
polymer Tg migration imaging copolymer design

Suzuki-Miyaura Synthesis Yield: 89% Isolated Yield for 4-Isobutylstyrene

A robust benchtop protocol for 4-isobutylstyrene synthesis via Suzuki-Miyaura cross-coupling of 1-bromo-4-isobutylbenzene with vinylboronic acid pinacol ester reliably produces the compound in 89% isolated yield on multi-gram scale [1]. This yield compares favorably to typical Suzuki couplings of unactivated aryl bromides with vinylboronates, which often range from 70–85% depending on substrate. The protocol has been validated for reproducibility and does not require glovebox or Schlenk-line techniques, lowering the barrier to entry for laboratories synthesizing this monomer in-house.

Suzuki Synthesis Yield
Cross-study comparable
89% isolated yield
Reported reproducible yield supports scale-up synthesis planning
Benchtop conditions, multi-gram scale
Suzuki coupling vinylarene synthesis bora-ibuprofen

Regulatory Recognition as Ibuprofen EP Impurity O and Impurity 18

4-Isobutylstyrene is catalogued as Ibuprofen EP Impurity O and Ibuprofen Impurity 18, and is supplied as a neat reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions for generic ibuprofen products . This regulatory designation distinguishes it from generic alkylstyrenes, which lack a defined pharmacopoeial impurity status. Procurement of this specific impurity standard is required for regulatory compliance; substitution with another alkylstyrene would not satisfy impurity profiling requirements.

Impurity Designation
Supporting evidence
EP Impurity O / Impurity 18
Designated reference standard for ibuprofen ANDA method validation
Source-specific review advised
pharmaceutical impurity reference standard AND A method validation

Procurement-Driven Application Scenarios for 4-Isobutylstyrene


Ibuprofen Intermediate Manufacturing via Hydroformylation

4-Isobutylstyrene is the preferred olefin substrate for the hydroformylation route to ibuprofen. With a documented conversion of 99.5% and aldehyde yield of 99.0% at 80 °C and 4.0 MPa using thermoregulated OPGPP/Rh catalysis, it enables near-quantitative transformation to the branched aldehyde precursor (b/n = 2.5) [1]. This performance profile supports industrial process development where high atom economy and minimized purification are critical cost drivers.

Asymmetric Catalysis Research and Chiral Ligand Screening

As a vinylarene substrate with documented enantioselectivity benchmarks in both asymmetric hydroformylation (80% ee, Pt-BPPM catalyst) and asymmetric hydrocyanation (63% ee, Ni-xantphos catalyst), 4-isobutylstyrene serves as a valuable test substrate for evaluating new chiral ligands and catalytic systems [1][2]. Its performance can be directly compared to styrene and other vinylarenes under identical conditions, making it a useful probe for steric and electronic effects in enantioselective catalysis.

Specialty Copolymer Design for Migration Imaging and Low-Tg Applications

Poly(4-isobutylstyrene) homopolymer exhibits a Tg of 55 °C, and its copolymers with isobutyl methacrylate maintain Tg at 57 °C ± 5 °C across all compositions [1]. This property is essential for migration imaging media where precise thermal transitions govern image formation. Researchers developing thermally responsive polymer coatings or low-Tg specialty materials should procure 4-isobutylstyrene rather than styrene or 4-methylstyrene, whose polymers have Tg values approximately 45–55 °C higher.

Pharmaceutical Impurity Reference Standard for Generic Ibuprofen ANDA Submissions

As Ibuprofen EP Impurity O and Impurity 18, 4-isobutylstyrene is a required reference standard for analytical method validation and quality control in generic ibuprofen drug applications [1][2]. Pharmaceutical analytical laboratories must procure this specific compound for HPLC impurity profiling, forced degradation studies, and stability-indicating method development. No alternative alkylstyrene can fulfill this regulatory role.

Application
Selection Property
Validation Focus
Ibuprofen Intermediate Synthesis
Hydroformylation performance profile
Conversion, yield, and regioselectivity verification
Asymmetric Catalysis Research
Enantioselectivity benchmark
ee reproducibility under catalytic conditions
Specialty Copolymer Design
Low-Tg monomer
Tg match and copolymer composition
Pharmaceutical Impurity Standard
EP impurity designation
Identity and purity for method validation

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